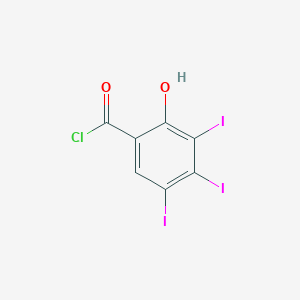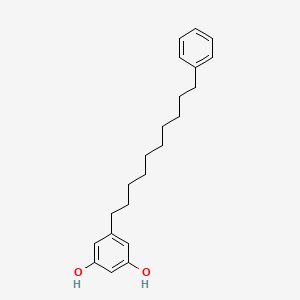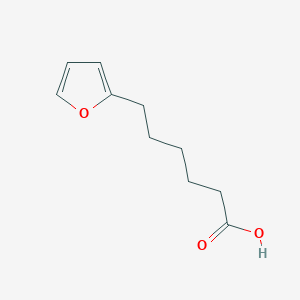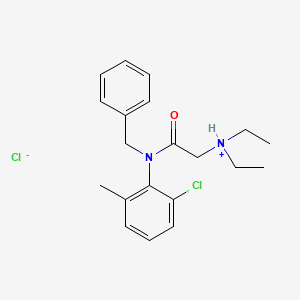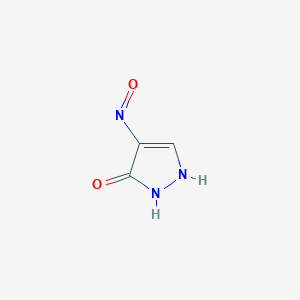
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a chiral organic compound with four hydroxyl groups attached to a tetrahydrochrysene backbone. This compound is notable for its stereochemistry, which is defined by the specific spatial arrangement of its atoms, making it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multiple steps, including the formation of the tetrahydrochrysene core and subsequent hydroxylation. One common method involves the use of cyclopentadiene and sodium periodate in a methanol-water mixture, followed by oxidation with osmium tetroxide and reduction with palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of specific catalysts and solvents to enhance the efficiency of each step in the synthetic route .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and sodium periodate.
Reduction: Palladium on carbon is often used as a catalyst for hydrogenation reactions.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Aplicaciones Científicas De Investigación
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of (1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol: shares similarities with other tetrahydrochrysene derivatives and polyhydroxylated compounds.
Cyclohexane-1,2,3,4,5,6-hexayl hexakis(dihydrogen phosphate): Another polyhydroxylated compound with different stereochemistry and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
77255-42-6 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m0/s1 |
Clave InChI |
ZCFVVVKVNJPHDJ-MLHJIOFPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H]([C@@H]([C@H]4O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)

![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
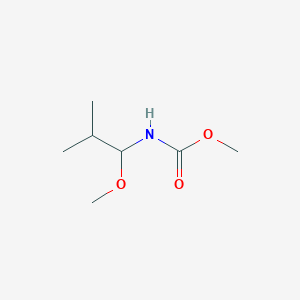
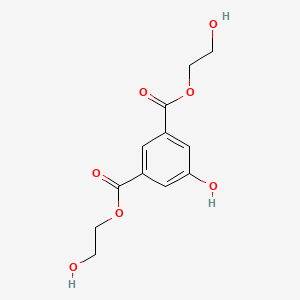
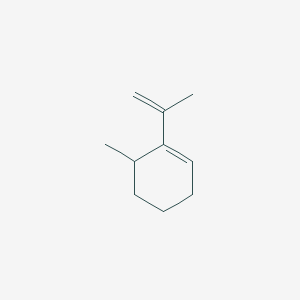
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
